



# Technical Support Center: N1-Methylpseudouridine (m1Ψ) in Guide RNA

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Compound of Interest		
Compound Name:	N1-Aminopseudouridine	
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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of N1-methylpseudouridine ( $m1\Psi$ ) modified guide RNA (gRNA) in CRISPR-Cas9 experiments.

## **Frequently Asked Questions (FAQs)**

Q1: What is N1-methylpseudouridine (m1Ψ) and why is it used in guide RNAs?

N1-methylpseudouridine (m1 $\Psi$ ) is a modified nucleoside, a derivative of uridine, that can be incorporated into in vitro transcribed RNA.[1] In the context of guide RNAs for CRISPR-Cas9 systems, m1 $\Psi$  is primarily used to reduce the innate immune response that can be triggered by foreign RNA and to decrease off-target effects.[1]

Q2: How does m1\P modification affect the on-target and off-target activity of my gRNA?

Incorporating m1Ψ into your gRNA can significantly increase the specificity of the CRISPR-Cas9 system by reducing off-target cleavage.[1][2] While it largely preserves on-target genome editing efficiency, some studies have reported a slight decrease in on-target activity in certain cell types.[1]

Q3: Will using m1Ψ-modified gRNA reduce the immunogenicity of my gRNA?



Yes. Similar to its application in mRNA vaccines, the incorporation of m1 $\Psi$  in gRNAs has been shown to diminish the immune-stimulating effects of synthetic RNAs.[1][3] In vitro transcribed gRNAs, particularly those with a 5'-triphosphate, can be recognized by cellular sensors like RIG-I, leading to a type I interferon response.[4][5][6][7][8] Modification with m1 $\Psi$  can help mitigate this response.

Q4: Can I use a mix of m1Ψ and UTP during in vitro transcription?

Yes, it is possible to vary the ratio of m1 $\Psi$ TP to UTP during the in vitro transcription reaction to achieve a desired level of modification.[1] However, studies have shown that even with 100% substitution of UTP with m1 $\Psi$ TP, the on-target cleavage efficiency of the gRNA remains comparable to that of an unmodified gRNA in vitro.[1][2]

## **Troubleshooting Guides**

Problem 1: Low on-target editing efficiency with m1Ψ-modified gRNA.

- Possible Cause 1: Suboptimal gRNA design.
  - Solution: Ensure your gRNA sequence is optimized for high on-target activity using reputable design tools. Even with m1Ψ modification, a poorly designed gRNA will have low efficiency.
- Possible Cause 2: Inefficient delivery of the RNP complex.
  - Solution: Optimize your transfection or electroporation protocol for your specific cell type.
     Ensure the concentration of the Cas9/gRNA ribonucleoprotein (RNP) complex is appropriate.
- Possible Cause 3: Degradation of the gRNA.
  - Solution: While m1Ψ can increase stability, ensure proper handling and storage of your modified gRNA to prevent degradation.
- Possible Cause 4: Cell type-specific effects.
  - Solution: The impact of m1Ψ on editing efficiency can be cell-type dependent. If possible, test a range of m1Ψ incorporation levels or compare with an unmodified gRNA in your



specific cell line.

Problem 2: I'm still observing off-target effects with my m1Ψ-modified gRNA.

- Possible Cause 1: High concentration of RNP complex.
  - Solution: Titrate the concentration of your Cas9/m1Ψ-gRNA RNP to find the lowest effective concentration that maintains on-target activity while minimizing off-targets.
- Possible Cause 2: Highly similar off-target sites.
  - Solution: Some off-target sites may have very high sequence similarity to your on-target site. If problematic off-targets persist, consider redesigning your gRNA to a more unique target sequence. Utilize off-target prediction software to identify and avoid gRNAs with known high-risk off-target sites.
- Possible Cause 3: Extended exposure of cells to the RNP complex.
  - Solution: Use methods that lead to transient expression of the CRISPR components, such as RNP delivery, to limit the time the nuclease is active in the cell.

Problem 3: I'm observing signs of cellular toxicity or an immune response.

- Possible Cause 1: Residual 5'-triphosphate on in vitro transcribed gRNA.
  - Solution: In vitro transcribed gRNAs can possess a 5'-triphosphate which is a potent trigger of the innate immune sensor RIG-I.[4][5][6][7][8] To mitigate this, treat your in vitro transcribed gRNA with a phosphatase to remove the 5'-triphosphate.
- Possible Cause 2: Contaminants from the in vitro transcription reaction.
  - Solution: Purify your m1Ψ-modified gRNA after in vitro transcription to remove any residual proteins or dsRNA byproducts that could trigger an immune response.
- Possible Cause 3: Delivery method-induced toxicity.
  - Solution: Optimize your delivery method to minimize cellular stress. This could involve adjusting parameters for electroporation or using a less toxic transfection reagent.



### **Data Presentation**

Table 1: In Vitro Cleavage Efficiency of m1Ψ-modified vs. Unmodified sgRNA

Target Gene	Modification Status	On-Target Cleavage (%)	Off-Target Site 1 Cleavage (%)	Off-Target Site 2 Cleavage (%)
ANXA6	Unmodified	85 ± 5	30 ± 4	15 ± 3
ANXA6	100% m1Ψ	82 ± 6	5 ± 2	< 1
HBB	Unmodified	90 ± 4	25 ± 5	18 ± 4
НВВ	100% m1Ψ	88 ± 5	3 ± 1	<1

Data is a representative summary compiled from multiple sources and should be used for comparative purposes.

## **Experimental Protocols**

1. In Vitro Transcription of m1Ψ-modified sgRNA

This protocol is a general guideline for the synthesis of m1Ψ-modified sgRNA using a T7 RNA polymerase-based in vitro transcription kit.

- Template Preparation:
  - Design a DNA template containing a T7 promoter sequence followed by your 20nucleotide target sequence and the sgRNA scaffold.
  - The template can be a dsDNA fragment generated by PCR or a linearized plasmid.
- In Vitro Transcription Reaction:
  - Assemble the transcription reaction at room temperature. For a 20 μL reaction, typical components include:
    - Nuclease-free water



- 10x Reaction Buffer
- ATP, GTP, CTP (10 mM each)
- UTP and/or m1ΨTP (10 mM each). For fully modified sgRNA, replace UTP entirely with m1ΨTP.
- DNA template (approx. 1 μg)
- T7 RNA Polymerase Mix
- Mix gently and incubate at 37°C for 2-4 hours.
- DNase Treatment:
  - Add DNase I to the reaction mixture to degrade the DNA template.
  - Incubate at 37°C for 15-30 minutes.
- Purification:
  - Purify the sgRNA using a column-based RNA cleanup kit or phenol-chloroform extraction followed by ethanol precipitation.
- (Optional but Recommended) Phosphatase Treatment:
  - To remove the 5'-triphosphate and reduce immunogenicity, treat the purified sgRNA with a phosphatase (e.g., Calf Intestinal Phosphatase) according to the manufacturer's instructions.
  - Re-purify the sgRNA.
- Quantification and Quality Control:
  - Determine the concentration of the sgRNA using a spectrophotometer (e.g., NanoDrop).
  - Assess the integrity of the sgRNA by running an aliquot on a denaturing polyacrylamide gel.



2. Off-Target Analysis using GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing)

This protocol provides a simplified overview of the GUIDE-seq method.[9][10][11][12][13]

- Cell Transfection:
  - Co-transfect the target cells with the Cas9 nuclease (as plasmid, mRNA, or protein), the m1Ψ-modified sgRNA, and a double-stranded oligodeoxynucleotide (dsODN) tag.
- · Genomic DNA Extraction:
  - After 48-72 hours, harvest the cells and extract genomic DNA.
- Library Preparation:
  - Fragment the genomic DNA by sonication or enzymatic digestion.
  - Perform end-repair and A-tailing on the fragmented DNA.
  - Ligate a Y-adapter containing a unique molecular identifier (UMI) to the DNA fragments.
  - Use two rounds of nested PCR to amplify the fragments containing the integrated dsODN tag. The first PCR uses primers specific to the dsODN and the Y-adapter. The second PCR adds sequencing adapters and indexes.
- Next-Generation Sequencing (NGS):
  - Pool the libraries and perform paired-end sequencing on an Illumina platform.
- Bioinformatic Analysis:
  - Align the sequencing reads to the reference genome.
  - Identify genomic locations with a high number of reads corresponding to the integrated dsODN, which represent on- and off-target cleavage sites.
- 3. Off-Target Analysis using Digenome-seq

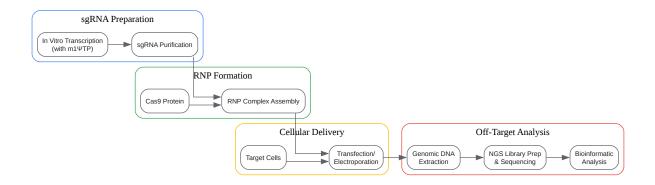


This protocol provides a simplified overview of the Digenome-seq method. [14][15][16][17][18]

- In Vitro Digestion:
  - Extract high-molecular-weight genomic DNA from the target cells.
  - Incubate the genomic DNA with the pre-assembled Cas9/m1Ψ-sgRNA RNP complex in vitro.
- Whole-Genome Sequencing (WGS):
  - Prepare a sequencing library from the digested genomic DNA.
  - Perform whole-genome sequencing.
- Bioinformatic Analysis:
  - Align the sequencing reads to the reference genome.
  - Identify cleavage sites by looking for reads that have the same 5' end. These aligned reads will form vertical lines at the cleavage sites.

## **Mandatory Visualizations**

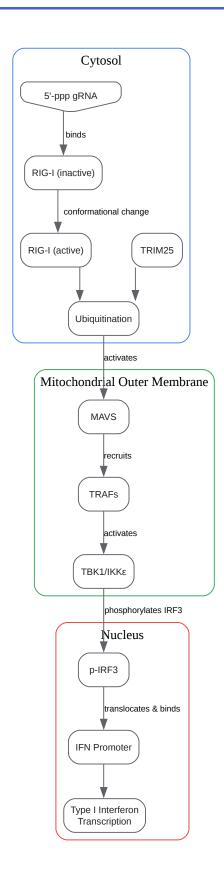




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Caption: Workflow for assessing off-target effects of m1 $\Psi$ -modified gRNA.





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Caption: RIG-I signaling pathway activated by 5'-triphosphate gRNA.



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